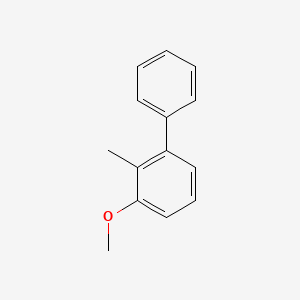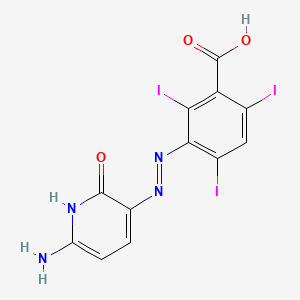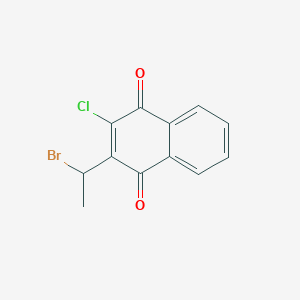
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)naphthalene
- 3-Chloronaphthalene-1,4-dione
- 2-Ethyl-3-chloronaphthalene-1,4-dione
Uniqueness
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
| 113822-91-6 | |
Molecular Formula |
C12H8BrClO2 |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3 |
InChI Key |
CGTDOQMDENWXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/no-structure.png)

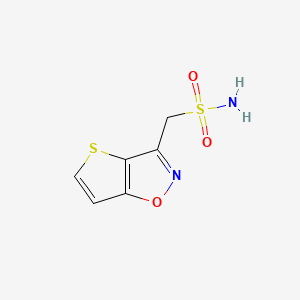
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
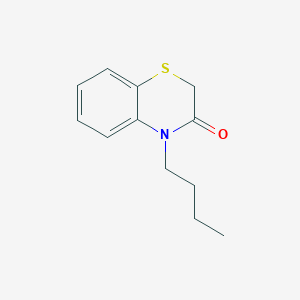
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
